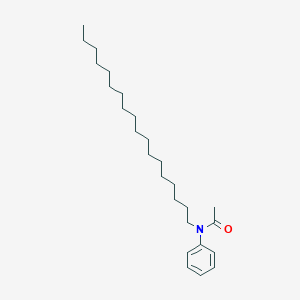

N-Octadecyl-N-phenylacetamide

説明

N-Octadecyl-N-phenylacetamide (hypothetical structure inferred from nomenclature) is a tertiary amide featuring an octadecyl (C18) alkyl chain and a phenyl group attached to the amide nitrogen, with an acetyl moiety. Such compounds are typically used in materials science, surfactants, or pharmaceutical research, though specific applications for this compound remain speculative without explicit data.

特性

CAS番号 |

33241-94-0 |

|---|---|

分子式 |

C26H45NO |

分子量 |

387.6 g/mol |

IUPAC名 |

N-octadecyl-N-phenylacetamide |

InChI |

InChI=1S/C26H45NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-27(25(2)28)26-22-19-18-20-23-26/h18-20,22-23H,3-17,21,24H2,1-2H3 |

InChIキー |

OXRLVADAJLKWGK-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCCN(C1=CC=CC=C1)C(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

N-Octadecyl-N-phenylacetamide can be synthesized through the reaction of octadecylamine with phenylacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C18H37NH2+C6H5CH2COCl→C18H37NHCOCH2C6H5+HCl

The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-Octadecyl-N-phenylacetamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification process may involve large-scale crystallization or distillation techniques.

化学反応の分析

Types of Reactions

N-Octadecyl-N-phenylacetamide can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield octadecylamine and phenylacetic acid.

Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used as reagents.

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Substitution: Halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

Hydrolysis: Octadecylamine and phenylacetic acid.

Oxidation: Phenolic derivatives of N-Octadecyl-N-phenylacetamide.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

N-Octadecyl-N-phenylacetamide has several applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

Biology: It is studied for its potential role in cell membrane stabilization and as a model compound for studying lipid-protein interactions.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

作用機序

The mechanism of action of N-Octadecyl-N-phenylacetamide involves its interaction with lipid bilayers in cell membranes. The long octadecyl chain allows it to integrate into the lipid bilayer, while the phenylacetamide moiety can interact with proteins and other molecules within the membrane. This dual interaction can stabilize the membrane structure and influence membrane-associated processes.

類似化合物との比較

Table 1: Structural and Physical Properties Comparison

Key Observations:

Hydrophobicity and Solubility: The C18 chain in N-Octadecyl-N-phenylacetamide and N-Octadecylformamide suggests extreme hydrophobicity, limiting water solubility. This contrasts with smaller analogs like N-Vinylacetamide (MW 85.11), which may exhibit higher polarity and solubility.

Reactivity and Stability: N-Vinylacetamide contains a reactive vinyl group, making it prone to polymerization, unlike the stable alkyl/aryl groups in N-Octadecyl-N-phenylacetamide. N,N'-Diacetyl-1,4-phenylenediamine has dual acetamide groups on an aromatic ring, enabling cross-linking or coordination chemistry, a feature absent in mono-substituted analogs.

Applications :

- N-Octadecylformamide is used in industrial surfactants due to its long alkyl chain. N-Octadecyl-N-phenylacetamide may share similar surfactant properties but with added aromatic functionality.

- N-Phenethylacetamide is labeled for life sciences research, suggesting possible bioactive properties. The phenyl group in N-Octadecyl-N-phenylacetamide could similarly enhance binding to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。